2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to the one often involves complex reactions like the Whol Ziegler reaction, the Williamson reaction, and aminolysis. For instance, Li Ming-zhu (2008) discussed the synthesis of a related compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, highlighting the intricate steps involved in the synthesis of such molecules (Li Ming-zhu, 2008).
Molecular Structure Analysis
The molecular structure of compounds like 2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide is characterized by the presence of multiple functional groups, such as the piperazinyl and pyridinylmethyl groups. These structural features are crucial in determining the compound's biological activity and pharmacological profile.
Chemical Reactions and Properties
Compounds of this nature often undergo biotransformation in the body, leading to the formation of various metabolites. For example, the study of the metabolites of KB-2796, a similar compound, in rat bile, urine, and feces revealed significant pathways of biotransformation, including O-demethylation, N-dealkylation, and hydroxylation (T. Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their formulation and administration. For instance, the synthesis of the aqueous-soluble K-604 compound, a variant of this class, demonstrates the importance of physical properties in the development of pharmaceuticals (K. Shibuya et al., 2018).
properties
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-25(14-16-5-3-4-8-23-16)20(27)12-19-21(28)24-9-10-26(19)13-15-6-7-17(29-2)11-18(15)22/h3-8,11,19H,9-10,12-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRDKSDOEPHNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)CC2C(=O)NCCN2CC3=C(C=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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